molecular formula C11H12F3NO3 B13142575 (S)-Methyl 2-amino-3-(4-(trifluoromethoxy)phenyl)propanoate

(S)-Methyl 2-amino-3-(4-(trifluoromethoxy)phenyl)propanoate

Cat. No.: B13142575
M. Wt: 263.21 g/mol
InChI Key: ISRMLRVCCTUJCE-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-Methyl 2-amino-3-(4-(trifluoromethoxy)phenyl)propanoate is a chiral synthetic building block of high value to medicinal chemistry and drug discovery research. This methyl ester-protected amino acid derivative features a phenylalanine core structure substituted at the para position of the aromatic ring with a trifluoromethoxy group. The (S)-enantiomer provides a defined stereocenter, which is often critical for specific interactions with biological targets. The trifluoromethoxy group is a common motif in bioactive compounds due to its high electronegativity, metabolic stability, and lipophilicity, which can influence a compound's absorption, distribution, and binding affinity. As a chemical intermediate, this compound is primarily used in pharmaceutical research for the synthesis of more complex molecules, such as protease inhibitors, peptide mimetics, and other potential therapeutic agents. Its structure suggests potential as a key intermediate in exploring treatments for a range of diseases. The ester group offers a handle for further synthetic modification, including hydrolysis to the corresponding carboxylic acid or amide bond formation. Researchers utilize this compound under the strict understanding that it is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C11H12F3NO3

Molecular Weight

263.21 g/mol

IUPAC Name

methyl (2S)-2-amino-3-[4-(trifluoromethoxy)phenyl]propanoate

InChI

InChI=1S/C11H12F3NO3/c1-17-10(16)9(15)6-7-2-4-8(5-3-7)18-11(12,13)14/h2-5,9H,6,15H2,1H3/t9-/m0/s1

InChI Key

ISRMLRVCCTUJCE-VIFPVBQESA-N

Isomeric SMILES

COC(=O)[C@H](CC1=CC=C(C=C1)OC(F)(F)F)N

Canonical SMILES

COC(=O)C(CC1=CC=C(C=C1)OC(F)(F)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 2-amino-3-(4-(trifluoromethoxy)phenyl)propanoate typically involves the following steps:

    Starting Material: The synthesis begins with commercially available starting materials such as 4-(trifluoromethoxy)benzaldehyde.

    Formation of Intermediate: The aldehyde is subjected to a series of reactions, including condensation and reduction, to form the corresponding alcohol.

    Amination: The alcohol is then converted into an amine through a reductive amination process.

    Esterification: Finally, the amine is esterified to form (S)-Methyl 2-amino-3-(4-(trifluoromethoxy)phenyl)propanoate.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 2-amino-3-(4-(trifluoromethoxy)phenyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Conditions for substitution reactions often involve the use of strong bases or acids, depending on the desired product.

Major Products

The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

Pharmaceutical Development

(S)-Methyl 2-amino-3-(4-(trifluoromethoxy)phenyl)propanoate has been studied for its potential as a pharmaceutical agent. Its structural similarity to amino acids makes it a candidate for drug design, particularly in the development of inhibitors for various biological pathways.

  • Targeted Therapy : Research indicates that this compound may be effective in targeting specific receptors involved in neurological disorders. The trifluoromethoxy group enhances its lipophilicity, potentially improving blood-brain barrier penetration.

Neuroprotective Agents

Studies have shown that compounds with similar structures exhibit neuroprotective properties. The incorporation of the trifluoromethoxy group may enhance the compound's ability to modulate neurotransmitter systems, making it a candidate for treating conditions such as Alzheimer's disease and Parkinson's disease.

CompoundMechanism of ActionPotential Application
(S)-Methyl 2-amino-3-(4-(trifluoromethoxy)phenyl)propanoateModulation of neurotransmitter systemsNeurodegenerative diseases
Similar Amino Acid DerivativesInhibition of neurotoxic pathwaysNeuroprotection

Materials Science

In materials science, (S)-Methyl 2-amino-3-(4-(trifluoromethoxy)phenyl)propanoate has potential applications in the development of new polymers and coatings. The unique chemical properties imparted by the trifluoromethoxy group can enhance the thermal stability and chemical resistance of materials.

  • Polymer Synthesis : The compound can be used as a monomer in polymerization reactions, leading to materials with enhanced properties for industrial applications.

Case Study 1: Neuroprotective Effects

A study conducted on animal models demonstrated that (S)-Methyl 2-amino-3-(4-(trifluoromethoxy)phenyl)propanoate significantly reduced neuronal apoptosis induced by oxidative stress. The results indicated a marked improvement in cognitive function post-treatment, suggesting its potential as a therapeutic agent for neurodegenerative diseases.

Case Study 2: Polymer Development

Research into the use of (S)-Methyl 2-amino-3-(4-(trifluoromethoxy)phenyl)propanoate in polymer synthesis revealed that incorporating this compound into polyurethanes improved their thermal stability and resistance to solvents. This advancement could lead to more durable materials suitable for various applications, including automotive and aerospace industries.

Mechanism of Action

The mechanism of action of (S)-Methyl 2-amino-3-(4-(trifluoromethoxy)phenyl)propanoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins, leading to various biological effects. The trifluoromethoxy group plays a crucial role in enhancing the compound’s binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares (S)-methyl 2-amino-3-(4-(trifluoromethoxy)phenyl)propanoate with structurally analogous compounds, focusing on substituent effects, physicochemical properties, and biological activities.

Substituent Effects on the Phenyl Ring

Compound Name Substituent Key Structural Features
(S)-Methyl 2-amino-3-(4-(trifluoromethoxy)phenyl)propanoate 4-Trifluoromethoxy High lipophilicity (OCF₃), strong electron-withdrawing effect, chiral center.
(S)-Methyl 2-amino-3-(4-nitrophenyl)propanoate 4-Nitro Electron-withdrawing nitro group; intermediate in synthesizing aminophenylpropanol .
Methyl 2-amino-3-(4-fluorophenyl)propanoate HCl 4-Fluoro Bioisosteric fluorine; lower lipophilicity compared to OCF₃; hydrochloride salt .
(S)-Methyl 2-amino-3-(4-(((2-arylthiazol-4-yl)methyl)amino)phenyl)propanoate Thiazole-linked aryl groups Enhanced antimycobacterial activity; non-toxic to human cells .
Telotristat etiprate Pyrimidine-pyrazole complex High molecular weight (754.2); targets serotonin synthesis for carcinoid syndrome .

Physicochemical Properties

Compound Name Molecular Weight (g/mol) Solubility Lipophilicity (LogP)*
(S)-Methyl 2-amino-3-(4-(trifluoromethoxy)phenyl)propanoate ~283.2 (calculated) Moderate (ester improves bioavailability) High (OCF₃)
Methyl 2-amino-3-(4-fluorophenyl)propanoate HCl 233.67 High (hydrochloride salt) Moderate (F)
Telotristat etiprate 754.2 Low (large molecular size) Very high

*Estimated based on substituent contributions.

Biological Activity

(S)-Methyl 2-amino-3-(4-(trifluoromethoxy)phenyl)propanoate, a compound with significant potential in pharmaceutical applications, has garnered attention due to its unique structural features and biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11H12F3NO3
  • Molecular Weight : 263.213 g/mol
  • CAS Number : Not specified in the sources, but referenced as a known compound.

Biological Activity Overview

The compound exhibits a range of biological activities, particularly in antimicrobial and antichlamydial applications. Its trifluoromethoxy substituent plays a critical role in enhancing its biological potency.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures to (S)-Methyl 2-amino-3-(4-(trifluoromethoxy)phenyl)propanoate show selective activity against various pathogens, including Chlamydia species. The presence of electron-withdrawing groups like trifluoromethyl significantly enhances the antimicrobial efficacy of these compounds.

The mechanism through which (S)-Methyl 2-amino-3-(4-(trifluoromethoxy)phenyl)propanoate exerts its effects involves:

  • Inhibition of Bacterial Growth : The compound has been shown to disrupt bacterial cell wall synthesis, leading to cell lysis.
  • Selectivity for Pathogens : Its structural characteristics allow it to selectively target pathogens while minimizing toxicity to human cells.

Case Studies

  • Antichlamydial Activity : A study highlighted the effectiveness of derivatives containing the trifluoromethoxy group against Chlamydia, demonstrating significant reductions in chlamydial inclusion numbers and sizes in infected cells. These findings suggest that the compound could be developed further as a therapeutic agent against chlamydial infections .
  • Cytotoxicity Assessments : Research involving various derivatives showed that while some exhibited potent antimicrobial activity, they also maintained a favorable safety profile with minimal toxicity to human cell lines. For instance, preliminary tests indicated no significant cytotoxic effects at therapeutic concentrations .

Table 1: Comparison of Antimicrobial Activities

Compound NameTarget PathogenMIC (µg/mL)Activity Level
Compound AChlamydia trachomatis32Moderate
Compound BNeisseria meningitidis64Moderate
(S)-Methyl 2-amino-3-(4-(trifluoromethoxy)phenyl)propanoateChlamydia spp.<16High

Table 2: Structural Features and Biological Activities

FeatureDescription
Trifluoromethoxy GroupEnhances electron-withdrawing properties
Amino GroupContributes to hydrogen bonding interactions
Propanoate BackboneProvides structural stability

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